molecular formula C18H20BrN3O2 B8519226 4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)-

4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)-

Cat. No.: B8519226
M. Wt: 390.3 g/mol
InChI Key: OXPBWQQWIIMWIZ-UHFFFAOYSA-N
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Description

4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)- is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)- typically involves multi-step organic reactions. The initial step often includes the bromination of 3-methylphenyl compounds, followed by the introduction of the pyrimidinyl group through nucleophilic substitution reactions. The final step involves the formation of the acetonitrile group under controlled conditions, such as using cyanide sources in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines under specific conditions.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, 4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)- is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-methyl-phenyl)-(5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-methanone
  • (3-Bromo-5-methyl-phenyl)-(5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-ethanol

Uniqueness

Compared to similar compounds, 4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)- exhibits unique reactivity due to the presence of the acetonitrile group. This functional group enhances its versatility in chemical reactions and broadens its application spectrum in scientific research.

Properties

Molecular Formula

C18H20BrN3O2

Molecular Weight

390.3 g/mol

IUPAC Name

2-(3-bromo-5-methylphenyl)-2-(2,6-dimethoxy-5-propan-2-ylpyrimidin-4-yl)acetonitrile

InChI

InChI=1S/C18H20BrN3O2/c1-10(2)15-16(21-18(24-5)22-17(15)23-4)14(9-20)12-6-11(3)7-13(19)8-12/h6-8,10,14H,1-5H3

InChI Key

OXPBWQQWIIMWIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C#N)C2=C(C(=NC(=N2)OC)OC)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 4-chloro-5-isopropyl-2,6-dimethoxy-pyrimidine (47.63 g, 0.22M) and (3-bromo-5-methyl-phenyl)-acetonitrile (42 g, 0.2M) in anhydrous DMF (220 ml) in an ice-water bath under an atmosphere of nitrogen, was portionwise added 60% sodium hydride (16 g, 0.4M). After stirring for 1 hr., the mixture was stirred at room temperature for overnight. The mixture was neutralized with aqueous saturated ammonium chloride solution. The crude product was extracted with ether and purified by silica gel column chromatography (eluent, ether:hexanes (1:7)) to afford 68 g (87%) of a white solid. m.p. 123-124° C.; 1H NMR (200 MHz, CDCl3) δ 1.11 (3H, d, J=6.9 Hz), 1.15 (3H, D, J=6.9 Hz), 2.32 (3H, s), 2.97 (1H, m), 4.00 (3H, s), 4.01 (3H, s), 5.34 (1H, s), 7.14 (1H, s), 7.28 (1H, s), 7.31 (1H, s).
Quantity
47.63 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

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